molecular formula C15H11N3O5S B11072819 N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine

N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine

Cat. No.: B11072819
M. Wt: 345.3 g/mol
InChI Key: RRKQFDRRYVDQOO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine: is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring and two nitro groups at the 2 and 5 positions of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-benzothiophene to introduce nitro groups at the 2 and 5 positions. This is followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the amination of the intermediate compound to form the desired product. Reaction conditions often include the use of strong acids for nitration and bases for nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Its structural features make it a candidate for probing the activity of various biological targets .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research is ongoing to explore its efficacy in treating certain diseases and conditions .

Industry

Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of nitro groups and the methoxyphenyl moiety contribute to its binding affinity and specificity. Pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine is unique due to its specific substitution pattern on the benzothiophene ring. The presence of both nitro groups and a methoxyphenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity .

Properties

Molecular Formula

C15H11N3O5S

Molecular Weight

345.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine

InChI

InChI=1S/C15H11N3O5S/c1-23-12-5-3-2-4-11(12)16-14-10-8-9(17(19)20)6-7-13(10)24-15(14)18(21)22/h2-8,16H,1H3

InChI Key

RRKQFDRRYVDQOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(SC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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